molecular formula C18H19N3O4 B8563703 2-morpholin-4-ylmethyl-6-nitro-N-phenyl-benzamide

2-morpholin-4-ylmethyl-6-nitro-N-phenyl-benzamide

Cat. No. B8563703
M. Wt: 341.4 g/mol
InChI Key: UGTRVMAQBPWFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207153B2

Procedure details

A solution of compound 6 (0.62 g, 2.3 mmol) in THF (50 mL) was treated with thionyl chloride (0.94 mL), stirred at room temperature for 4 h, and evaporated to dryness. The residue was dissolved in THF (50 mL) and treated with aniline (0.58 mL, 6.4 mmol) and diisopropylethylamine (1.12 mL, 6.4 mmol). The reaction mixture was stirred for 4 h, concentrated, dissolved in dichloromethane (50 mL), washed with saturated aqueous sodium bicarbonate (25 mL) and brine (25 mL), dried with sodium sulfate, and concentrated. The crude residue of compound 7 then was purified by flash chromatography (5% methanol in dichloromethane).
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two
Quantity
1.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[C:9]=2[C:10]([OH:12])=O)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.S(Cl)(Cl)=O.[NH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C(N(C(C)C)CC)(C)C>C1COCC1>[N:1]1([CH2:7][C:8]2[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[C:9]=2[C:10]([NH:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:12])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0.62 g
Type
reactant
Smiles
N1(CCOCC1)CC1=C(C(=O)O)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.94 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.12 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (50 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (25 mL) and brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue of compound 7 then was purified by flash chromatography (5% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
N1(CCOCC1)CC1=C(C(=O)NC2=CC=CC=C2)C(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.